molecular formula C13H6F4O2 B6364949 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1183511-54-7

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6364949
CAS No.: 1183511-54-7
M. Wt: 270.18 g/mol
InChI Key: MKNOWRCMKXQSNV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C13H6F4O2. This compound is characterized by the presence of both fluorine atoms and a benzoic acid moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for the synthesis of complex organic molecules. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively .

Scientific Research Applications

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluorobenzoic acid

Uniqueness

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical and biological properties. The combination of fluorine atoms and the benzoic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-fluoro-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)6-1-2-8(13(18)19)9(15)3-6/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNOWRCMKXQSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681256
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183511-54-7
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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